(5-Ethylpyridin-3-yl)methanamine
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Overview
Description
(5-Ethylpyridin-3-yl)methanamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with an ethyl group at the 5-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylpyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-ethyl-3-bromopyridine with methanamine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Ethylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 or hydrogen gas with a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Ethylpyridin-3-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ylmethanamine: Lacks the ethyl group at the 5-position, resulting in different chemical properties and reactivity.
5-Methylpyridin-3-ylmethanamine: Features a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
3-Aminomethylpyridine: Similar structure but without the ethyl substitution, affecting its overall behavior in chemical reactions.
Uniqueness
(5-Ethylpyridin-3-yl)methanamine is unique due to the presence of the ethyl group at the 5-position, which influences its steric and electronic properties. This substitution can enhance its binding affinity to certain molecular targets and alter its reactivity in chemical reactions, making it a valuable compound for various applications .
Properties
CAS No. |
1211579-80-4 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(5-ethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
IXXNMFUPRPNCPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)CN |
Origin of Product |
United States |
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